molecular formula C9H11BrZn B6333717 3,5-Dimethylbenzylzinc bromide CAS No. 937818-32-1

3,5-Dimethylbenzylzinc bromide

Cat. No.: B6333717
CAS No.: 937818-32-1
M. Wt: 264.5 g/mol
InChI Key: IQWRBBVHKRHBHA-UHFFFAOYSA-M
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Description

3,5-Dimethylbenzylzinc bromide is an organozinc compound with the molecular formula C9H11BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzylzinc bromide can be synthesized through the reaction of 3,5-dimethylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Dimethylbenzyl bromide+Zn3,5-Dimethylbenzylzinc bromide\text{3,5-Dimethylbenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Dimethylbenzyl bromide+Zn→3,5-Dimethylbenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

3,5-Dimethylbenzylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily centered around the catalytic cycle of the metal catalyst, which facilitates the transfer of the organic group from zinc to the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzyl bromide: A precursor to 3,5-Dimethylbenzylzinc bromide, used in similar synthetic applications.

    3,5-Dimethoxybenzylzinc bromide: Another organozinc compound with similar reactivity but different substituents on the benzene ring.

    4-Methylbenzylzinc bromide: A related compound with a single methyl group on the benzene ring.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRBBVHKRHBHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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